Product packaging for 5-(1,1-Dipropylbutyl)-5H-tetrazole(Cat. No.:CAS No. 86842-39-9)

5-(1,1-Dipropylbutyl)-5H-tetrazole

Cat. No.: B12672563
CAS No.: 86842-39-9
M. Wt: 210.32 g/mol
InChI Key: DRSVCBLVASLXNI-UHFFFAOYSA-N
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Description

5-(1,1-Dipropylbutyl)-5H-tetrazole is a high-purity tetrazole derivative offered for advanced chemical and pharmacological research. Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds characterized by a five-membered ring structure. The unique electronic properties and structural features of the tetrazole ring make it a highly valuable scaffold in multiple research domains. In medicinal chemistry and drug discovery, the tetrazole functional group is widely employed as a bioisostere for carboxylic acids or amides. This substitution can dramatically improve a molecule's metabolic stability, lipophilicity, and overall bioavailability, which is advantageous for enhancing cell membrane penetration. Researchers utilize tetrazole derivatives like this one in the synthesis of novel compounds with potential biological activities, which have been explored for antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties. The planar, polynitrogen electron-rich system of the tetrazole core also makes it a candidate for the development of energetic materials, such as explosives and propellants, and other functional materials. The synthesis of 1,5-disubstituted tetrazoles, a class to which this compound belongs, is often achieved via [3+2] cycloaddition reactions or through a modern Ugi-azide multi-component reaction. This product is provided for research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N4 B12672563 5-(1,1-Dipropylbutyl)-5H-tetrazole CAS No. 86842-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86842-39-9

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

5-(4-propylheptan-4-yl)-2H-tetrazole

InChI

InChI=1S/C11H22N4/c1-4-7-11(8-5-2,9-6-3)10-12-14-15-13-10/h4-9H2,1-3H3,(H,12,13,14,15)

InChI Key

DRSVCBLVASLXNI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)C1=NNN=N1

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 1,1 Dipropylbutyl 5h Tetrazole

Precursor Selection and Design for the 1,1-Dipropylbutyl Moiety

The successful synthesis of the target tetrazole is critically dependent on the efficient preparation of a key precursor bearing the 1,1-dipropylbutyl carbon skeleton. The most direct precursor for the widely used [3+2] cycloaddition method is 2,2-dipropylpentanenitrile .

The construction of this quaternary α-carbon nitrile is non-trivial due to steric hindrance. A plausible synthetic approach involves the sequential dialkylation of a smaller nitrile. For instance, pentanenitrile could be treated with a strong base, such as lithium diisopropylamide (LDA), to generate the α-carbanion, followed by alkylation with a propyl halide (e.g., 1-bromopropane). A second deprotonation and alkylation step would complete the quaternary center. However, the second alkylation step is often challenging due to significant steric hindrance.

An alternative route to the 1,1-dipropylbutyl moiety begins with a ketone. The reaction of heptan-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under Lewis acid catalysis would form a cyanohydrin. Subsequent reduction of the hydroxyl group would yield the target nitrile, 2,2-dipropylpentanenitrile.

Exploration of [3+2] Cycloaddition Pathways for 5-(1,1-Dipropylbutyl)-5H-tetrazole Synthesis

The [3+2] cycloaddition between a nitrile and an azide (B81097) source is the most prevalent and direct method for synthesizing 5-substituted-1H-tetrazoles. nih.govdergipark.org.tr This pathway involves the reaction of the precursor, 2,2-dipropylpentanenitrile, with an azide, typically sodium azide (NaN₃), to form the tetrazole ring.

Optimization of Reaction Conditions for Azide-Based Cycloadditions

The conversion of sterically hindered nitriles, such as 2,2-dipropylpentanenitrile, into tetrazoles often requires forcing conditions or catalytic activation to overcome the high activation barrier. researchgate.net Optimization of several parameters is crucial for achieving a reasonable yield.

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to ensure the solubility of sodium azide and to allow for high reaction temperatures. nih.gov

Additives/Catalysts: The reaction is frequently promoted by the addition of an acid source, such as ammonium chloride or triethylamine hydrochloride, which generates hydrazoic acid (HN₃) in situ. Lewis acids like zinc(II) salts or various homogeneous and heterogeneous catalysts are also employed to activate the nitrile group towards nucleophilic attack by the azide. researchgate.net

Temperature and Method: Conventional heating often requires prolonged reaction times at high temperatures (100-150 °C). Microwave irradiation has been shown to be particularly effective for the synthesis of sterically hindered tetrazoles, significantly reducing reaction times and often improving yields. researchgate.netacs.org

Below is a table illustrating typical conditions for the synthesis of 5-substituted tetrazoles from various nitriles, which would inform the optimization for 2,2-dipropylpentanenitrile.

Nitrile PrecursorAzide SourceCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileNaN₃NH₄ClDMF1201292 nih.gov
Pivalonitrile (Sterically Hindered)NaN₃ZnBr₂H₂O1002485 dergipark.org.tr
AdiponitrileNaN₃Et₃N·HClToluene1101888 nih.gov
4-MethoxybenzonitrileNaN₃Co(II) ComplexDMF110898 researchgate.net

Investigation of Alternative Nitrile or Isocyanide Precursors

While the nitrile-azide cycloaddition is standard, alternative precursors can be utilized. Isocyanides, for example, can undergo cycloaddition with hydrazoic acid or its surrogates like trimethylsilyl azide to form 1-substituted tetrazoles. nih.gov For the synthesis of 5-substituted tetrazoles, the focus remains on precursors that can generate the C-N triple bond.

One innovative approach avoids the direct use of a pre-formed nitrile. A three-component reaction involving an aldehyde, hydroxylamine, and an azide source can generate the tetrazole in a one-pot synthesis. organic-chemistry.org In this scenario, heptan-4-one would first be converted to its corresponding aldehyde, 2,2-dipropylpentanal . This aldehyde would react with hydroxylamine to form an aldoxime in situ, which is then dehydrated and undergoes cycloaddition with the azide to yield this compound. This method circumvents the potentially difficult synthesis of the isolated nitrile.

Multi-Component Reaction Approaches to this compound

Multi-component reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules like tetrazoles in a single step, enhancing atom economy and reducing waste. nih.govacs.org The Ugi-tetrazole reaction is a prominent example of an MCR that could be adapted for the synthesis of the target compound.

In a potential Ugi-tetrazole synthesis of this compound, four components would be combined:

Aldehyde: 2,2-Dipropylpentanal

Amine: A primary amine, such as ammonia (or a surrogate like tritylamine)

Isocyanide: A simple isocyanide (e.g., cyclohexyl isocyanide)

Azide Source: Hydrazoic acid (often generated in situ)

The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the azide anion, ultimately cyclizing to form the tetrazole ring. A significant challenge in this approach would be the steric hindrance posed by 2,2-dipropylpentanal, which could impede the initial imine formation. nih.gov

The table below shows representative examples of the Ugi-tetrazole four-component reaction (UT-4CR), demonstrating its versatility.

Aldehyde/KetoneAmineIsocyanideYield (%)Reference
FormaldehydeBenzylaminetert-Butyl isocyanide85 acs.org
BenzaldehydeAmmoniaCyclohexyl isocyanide78 nih.gov
Cyclohexanone (Sterically Hindered)Anilinetert-Butyl isocyanide65 nih.gov
IsobutyraldehydeMethylamineEthyl isocyanoacetate91 acs.org

Catalytic Systems for Enhanced Synthesis of this compound

The use of catalysts is paramount for the efficient synthesis of tetrazoles, especially for sterically demanding substrates. Catalysts function by activating the nitrile group, making its carbon atom more electrophilic and susceptible to attack by the azide nucleophile. researchgate.net Catalytic systems can be broadly divided into homogeneous and heterogeneous types.

Development and Application of Homogeneous Catalysts

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. For tetrazole synthesis, various metal complexes have been investigated. A notable example is a Cobalt(II) complex with a tetradentate ligand, which has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. researchgate.net

The proposed mechanism involves the coordination of the nitrile to the cobalt center, which polarizes the C≡N bond and lowers the activation energy for the cycloaddition step. Such a catalyst could be highly effective for the conversion of 2,2-dipropylpentanenitrile to its corresponding tetrazole, potentially allowing the reaction to proceed under milder conditions than those required by uncatalyzed or Lewis acid-promoted methods. The use of a well-defined homogeneous catalyst can also offer better control over the reaction and minimize side products.

The following table presents the performance of a homogeneous Cobalt(II) catalyst in the synthesis of various 5-substituted tetrazoles, highlighting its effectiveness across different electronic and steric profiles.

Nitrile SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Reference
Benzonitrile1.0697 researchgate.net
4-Chlorobenzonitrile1.0698 researchgate.net
2-Methylbenzonitrile (Sterically Hindered)1.01092 researchgate.net
Hexanenitrile1.01289 researchgate.net

Design and Utilization of Heterogeneous Catalysts

Traditional homogeneous catalysts for tetrazole synthesis often present challenges in separation, recovery, and recyclability. thieme-connect.com To overcome these issues, significant research has been directed towards the development of heterogeneous catalysts, which are easily separable from the reaction mixture and can often be reused. thieme-connect.com

The choice of solvent can significantly impact the reaction's efficiency when using heterogeneous catalysts. While some reactions proceed effectively in solvents like DMF or DMSO, others have been optimized for solvent-free conditions. rsc.orgacs.orgscielo.org.za

CatalystSubstrate ScopeSolventTemperature (°C)Key Advantages
CuttleboneAromatic & Aliphatic NitrilesDMSO110Metal-free, natural, low-cost, rapid reaction. rsc.orgscispace.com
CoY ZeoliteAromatic & Aliphatic NitrilesDMF120Reusable, high-yield, milder conditions, aerobic. acs.org
NaHSO₄·SiO₂Aromatic, Heteroaromatic, & Aliphatic NitrilesDMF120Easily prepared, avoids toxic metals, high yields. organic-chemistry.org
Zinc Salts (e.g., ZnBr₂)Aromatic & Aliphatic Nitriles, ThiocyanatesWater100+Environmentally friendly, broad scope, safe. organic-chemistry.orgnih.gov

Nanomaterial-Catalyzed Synthesis Optimization

The advent of nanotechnology has introduced a new class of highly efficient catalysts for organic transformations, including tetrazole synthesis. amerigoscientific.comnih.gov Nanocatalysts offer distinct advantages such as exceptionally high surface-area-to-volume ratios, which enhances catalytic activity, and the potential for easy recovery and reusability. nih.gov

Magnetic nanocatalysts, particularly those based on an iron oxide (Fe₃O₄) core, have gained significant attention. amerigoscientific.comtandfonline.com These catalysts can be functionalized with various organic ligands or metal complexes (e.g., Cu, Ni, Pd) to tune their catalytic performance. amerigoscientific.comnih.gov The key benefit of magnetic nanocatalysts is their straightforward separation from the reaction medium using an external magnet, which simplifies the purification process and allows for multiple reuse cycles without a significant drop in activity. nih.gov Examples include Fe₃O₄@SiO₂-APTES-TFA and Fe₃O₄@tryptophan@Ni, which have demonstrated excellent performance in synthesizing 5-substituted tetrazoles. amerigoscientific.comnih.gov

Other nanomaterials have also been successfully utilized:

Copper-Based Nanomaterials : Various copper (Cu) species immobilized on supports like Fe₃O₄ or silica have shown high catalytic efficiency and recyclability. amerigoscientific.com

Carbon Nanotubes (CNTs) : Functionalized CNTs, often on a magnetic support, serve as effective catalysts, promoting high product yields and eliminating the need for toxic solvents. amerigoscientific.comnih.gov A novel magnetic carbon nanotube composite, AlFe₂O₄–MWCNT–TEA–Ni(ii), has been shown to be a highly efficient and recyclable catalyst for the multicomponent synthesis of 5-substituted-1H-tetrazoles. nih.gov

Zinc Oxide (ZnO) Nanoparticles : Nanocrystalline ZnO acts as an efficient heterogeneous Lewis acid catalyst, yielding products in high yields with excellent recyclability. amerigoscientific.com

These nanomaterial-based systems represent a significant advancement, offering green, sustainable, and highly efficient routes for the synthesis of tetrazole derivatives. amerigoscientific.comnih.gov

Nanocatalyst TypeExampleKey Features
Magnetic NanocatalystFe₃O₄@SiO₂-APTES-TFAEasy magnetic separation, high reusability, excellent yields. nih.gov
Copper-Based NanocatalystCu(II)/Fe₃O₄@APTMS-DFXHigh catalytic activity, recyclable, robust support. amerigoscientific.com
Carbon-Based NanocatalystAlFe₂O₄–MWCNT–TEA–Ni(ii)High yields (89-98%), short reaction times, eco-friendly. nih.gov
Metal Oxide NanocatalystNanocrystalline ZnOLewis acidic sites, high surface area, recyclable. amerigoscientific.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly integral to the development of modern synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. eurekaselect.combohrium.com The synthesis of tetrazoles has benefited significantly from the application of these principles. nih.gov

Solvent-Free and Water-Mediated Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A highly effective method for synthesizing 5-substituted-1H-tetrazoles involves the use of zinc salts as catalysts in water. organic-chemistry.orgnih.gov This approach is applicable to a wide range of nitriles, including both activated and unactivated alkyl nitriles. nih.govresearchgate.net Conducting the reaction in water at a slightly alkaline pH also mitigates the risk of forming hazardous and explosive hydrazoic acid. organic-chemistry.org Furthermore, organocatalysts like cysteine have been used to catalyze the one-pot, three-component synthesis of tetrazoles in water at room temperature, offering an exceptionally mild and eco-friendly protocol. clockss.org

Solvent-Free Conditions: Eliminating the solvent entirely represents an even greener approach. Solventless, or neat, reaction conditions often lead to higher reaction rates, easier product isolation, and reduced chemical waste. eurekaselect.com The synthesis of 5-substituted-1H-tetrazoles has been successfully achieved under solvent-free conditions using catalysts such as tetrabutylammonium fluoride (TBAF) with trimethylsilyl azide (TMSN₃), which provides excellent yields under mild conditions. acs.org Magnetic nanocatalysts have also been employed effectively under solvent-free conditions, combining the benefits of a solventless reaction with ease of catalyst recovery. amerigoscientific.com

Sustainable Catalysis Strategies

Sustainable catalysis focuses on the use of catalysts that are not only efficient but also environmentally benign, reusable, and derived from renewable sources if possible.

Environmentally Benign Catalysts: The ideal catalyst is non-toxic and derived from abundant materials. Zinc salts, used in water-mediated synthesis, are a safer and more environmentally friendly alternative to more toxic heavy metals. organic-chemistry.orgnih.gov Metal-free catalysts, such as iodine or naturally derived materials like cuttlebone, offer another green alternative by avoiding metal contamination in the final product and waste streams. rsc.orgorganic-chemistry.org L-proline, a naturally occurring amino acid, has also been used as an effective and environmentally benign catalyst for tetrazole synthesis from a broad range of nitriles. organic-chemistry.org These strategies align with the goal of creating safer, more efficient, and sustainable chemical processes. nih.govorganic-chemistry.org

Regioselectivity Control in 5H-Tetrazole Formation

The [3+2] cycloaddition of a nitrile with an azide source like sodium azide leads directly to the 5-substituted-1H-tetrazole. The "5H" designation in the target compound's name refers to one of the tautomeric forms of the resulting N-H tetrazole. The more significant challenge of regioselectivity arises during subsequent functionalization, such as alkylation, of the tetrazole ring's nitrogen atoms.

The 5-substituted-1H-tetrazole anion can be alkylated at either the N1 or N2 position, leading to the formation of two constitutional isomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. Controlling the regioselectivity of this step is crucial for synthesizing a specific desired isomer.

The outcome of the alkylation is influenced by several factors:

Nature of the Electrophile and Reaction Mechanism : The regioselectivity is highly dependent on the reaction mechanism. Reactions that proceed via an Sₙ2 mechanism, typically with primary alkyl halides, often favor the N2 position due to its higher nucleophilicity. In contrast, reactions involving Sₙ1-type mechanisms with electrophiles that form stable carbocations (like a trityl group) tend to favor substitution at the N1 position, which is the sterically more accessible site. bohrium.com A proposed rationale explains the observed regioselectivity based on the difference in mechanism between first- and second-order nucleophilic substitutions. rsc.org

Steric Hindrance : The steric bulk of the substituent at the C5 position and that of the incoming electrophile can influence the N1/N2 ratio. However, steric hindrance alone cannot exclusively explain the observed regioselectivity in many cases. rsc.org

Reaction Conditions : Solvents, temperature, and the choice of base can also play a role in directing the substitution to one nitrogen over the other.

Understanding these controlling factors is essential for the rational design of synthetic routes to specifically substituted tetrazole derivatives. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 5 1,1 Dipropylbutyl 5h Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like 5-(1,1-Dipropylbutyl)-5H-tetrazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of its molecular framework can be constructed.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the three equivalent propyl groups attached to the quaternary carbon. The 1,1-dipropylbutyl group, also known as the 4-propylheptan-4-yl group, creates a distinct pattern in the upfield region of the spectrum, typical for aliphatic protons.

The absence of a proton directly attached to the tetrazole ring or the alpha-carbon simplifies the spectrum. The signals are predicted to arise from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propyl chains. Due to the symmetry of the substituent, a straightforward set of multiplets is expected. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent 5H-tetrazole ring system. In related 5-substituted tetrazoles, the signals for alkyl groups are well-defined in the aliphatic region. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- (beta to C5) ~ 1.8 - 2.0 Triplet (t)
-CH₂- (gamma to C5) ~ 1.2 - 1.4 Sextet (sxt)
-CH₃ (delta to C5) ~ 0.8 - 1.0 Triplet (t)

Note: Predicted data is based on analogous structures and general NMR principles. The solvent is assumed to be CDCl₃.

Carbon-13 (¹³C) NMR Spectroscopic Elucidation

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. A key signal in the spectrum of this compound is that of the C5 carbon of the tetrazole ring. In many 5-substituted-1H-tetrazoles, this carbon resonates at approximately 155-157 ppm. researchgate.net However, in the 5H-tetrazole tautomer, the C5 carbon is sp³-hybridized, which would shift its resonance significantly upfield compared to its sp²-hybridized counterpart in aromatic 1H- or 2H-tetrazoles.

The spectrum will also feature signals for the quaternary carbon of the dipropylbutyl group and the carbons of the propyl chains. The chemical shifts of these aliphatic carbons provide confirmatory evidence for the substituent's structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C5 (Tetrazole Ring) ~ 85 - 95
Quaternary Carbon ~ 40 - 50
-CH₂- (beta to C5) ~ 30 - 35
-CH₂- (gamma to C5) ~ 17 - 22
-CH₃ (delta to C5) ~ 13 - 15

Note: Predicted data is based on analogous structures and general NMR principles. The solvent is assumed to be CDCl₃.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

Nitrogen NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the tetrazole ring. rsc.org While ¹⁴N NMR is possible, the quadrupole moment of the ¹⁴N nucleus often leads to broad signals. Therefore, ¹⁵N NMR, with its spin-1/2 nucleus, is generally preferred for high-resolution analysis, yielding sharper signals despite its lower natural abundance and sensitivity. rsc.orgresearchgate.net

For this compound, the four nitrogen atoms are in chemically distinct environments, which should theoretically give rise to four separate signals in the ¹⁵N NMR spectrum. The structure contains two distinct types of nitrogen atoms: two involved in N=N double bonds and two single-bonded to the C5 carbon and another nitrogen. The chemical shifts of these nitrogens provide valuable insight into the electronic structure and tautomeric form of the tetrazole ring. growingscience.com The analysis of these shifts is crucial for distinguishing between the 5H, 1H, and 2H tautomers.

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of the alkyl substituent and the tetrazole core. The most prominent bands would be the C-H stretching vibrations of the propyl groups.

Key vibrational bands for the tetrazole ring are expected for N=N and C=N stretching, typically observed in the 1400-1600 cm⁻¹ region for other tetrazole derivatives. rsc.orgresearchgate.net The specific frequencies of these ring vibrations serve as a diagnostic tool for the tetrazole structure. Unlike the more common 1H-tetrazoles, which show a characteristic broad N-H stretching band around 3000-3500 cm⁻¹, the 5H-tautomer lacks an N-H bond, and therefore this absorption would be absent. researchgate.netmdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretching (Aliphatic) 2850 - 3000 Strong
N=N Stretching ~ 1550 - 1650 Medium-Weak
C-H Bending (CH₂, CH₃) 1375 - 1470 Medium
Tetrazole Ring Vibrations 1000 - 1300 Medium-Strong
C-N Stretching ~ 1100 - 1200 Medium

Note: Predicted data is based on analogous structures and general IR principles.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Symmetric vibrations, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, the symmetric stretching vibrations of the N=N bonds within the tetrazole ring are expected to be particularly Raman active. rsc.org Analysis of these modes can provide further confirmation of the ring's structure. The C-C bond vibrations within the bulky alkyl substituent would also be observable. The combined use of both FT-IR and Raman spectroscopy allows for a more complete assignment of the molecule's vibrational modes, reinforcing the structural elucidation derived from NMR data. pnrjournal.com

High-Resolution Mass Spectrometry for Molecular Confirmation

A search for high-resolution mass spectrometry (HRMS) data for this compound yielded no specific experimental results. HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass-to-charge ratio. Typically, this analysis would yield data on the exact mass of the molecular ion ([M]+), protonated molecule ([M+H]+), or other adducts, which can be compared to the calculated theoretical mass based on the molecular formula (C11H22N4). However, no such published studies detailing the HRMS analysis of this specific tetrazole derivative were found.

X-ray Crystallography of this compound

A comprehensive search for X-ray crystallographic data on this compound in crystallographic databases and the broader scientific literature did not return any results. This indicates that the single-crystal X-ray structure of this compound has likely not been determined or, if it has, the results have not been publicly disclosed.

Crystal Growth and Optimization Strategies

There is no available information on methods for the crystal growth and optimization of this compound. Reports on this topic would typically describe the solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) used to obtain single crystals of sufficient quality for X-ray diffraction analysis. The absence of a determined crystal structure implies a corresponding lack of published crystallization procedures.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

No single-crystal X-ray diffraction data, including unit cell dimensions, space group, and refinement statistics (such as R-factors), are available for this compound. Consequently, no data table for crystallographic parameters can be generated.

Analysis of Intermolecular Interactions and Packing Arrangements

The analysis of intermolecular interactions and crystal packing using methods like Hirshfeld surface analysis, 2D fingerprint plots, or noncovalent interaction (NCI) analysis is contingent on the availability of a solved crystal structure. Since the crystallographic data for this compound is not available, no such analyses have been published. These studies are essential for understanding how molecules are arranged in the solid state and the nature of the forces holding them together.

Polymorphism and Solid-State Structure Variations

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. The investigation of polymorphism requires extensive screening and characterization, typically using techniques like X-ray powder diffraction and thermal analysis. No studies on the potential polymorphic forms of this compound have been reported in the scientific literature.

Computational and Theoretical Investigations of 5 1,1 Dipropylbutyl 5h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 5-(1,1-Dipropylbutyl)-5H-tetrazole. These computational methods provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For tetrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry and electronic properties. pnrjournal.comgrowingscience.commdpi.com

The geometry optimization process seeks the lowest energy conformation of the molecule. For substituted tetrazoles, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the tetrazole ring and the orientation of the substituent are key parameters determined through geometry optimization. core.ac.uk For instance, in related phenyltetrazoles, the dihedral angle between the phenyl and tetrazole rings is a critical factor influencing the molecule's conformation. core.ac.uk

The electronic structure, once the geometry is optimized, can be analyzed to understand the distribution of electrons within the molecule. This includes mapping electron density and identifying regions of high or low electron concentration, which are crucial for predicting reactivity. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Tetrazole Research

FunctionalBasis SetApplication
B3LYP6-311++G(d,p)Geometry optimization, electronic structure, vibrational frequencies pnrjournal.comgrowingscience.com
B3P866-311++G(d,p)Calculation of electronic transition energies doi.org
MPW1PW916-311++G(d,p)Calculation of electronic transition energies doi.org
ωB97XDaug-cc-pVTZHigh-accuracy enthalpy of formation calculations bohrium.com

For highly accurate energy calculations, particularly for determining tautomeric stability and reaction enthalpies, high-level ab initio methods are utilized. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with extrapolations to the complete basis set (CBS) limit provide benchmark-quality energies. nih.gov

The focal-point analysis is a systematic approach to approximate the ab initio limit by combining calculations from different levels of theory and basis sets. nih.gov These high-accuracy methods are crucial for resolving small energy differences between tautomers and for providing reliable thermochemical data. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. Intermolecular and intramolecular charge transfer processes can also be elucidated by examining the transitions between these orbitals. researchgate.net

Table 2: Key Parameters Derived from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability nih.gov
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOIndicator of chemical reactivity and stability nih.govmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

Typically, red-colored regions on an MEP map indicate negative potential (electron-rich areas), often associated with lone pairs on electronegative atoms like nitrogen. Blue-colored regions represent positive potential (electron-poor areas), usually found around hydrogen atoms. nih.gov This visual representation provides intuitive insights into intermolecular interactions and chemical reactivity. nih.gov

Computational methods are extensively used to predict and interpret spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts, particularly for 1H and 13C nuclei, are performed to aid in the structural elucidation of molecules. DFT methods have become a popular tool for predicting chemical shifts, with achievable accuracies often within 0.2-0.4 ppm for 1H shifts. nih.gov Machine learning approaches have also shown promise in accurately predicting NMR chemical shifts. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using methods like DFT helps in the assignment of experimental infrared (IR) and Raman spectra. pnrjournal.comcore.ac.uk Theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes of the tetrazole ring and its substituents. pnrjournal.commdpi.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. core.ac.uk

Tautomeric Equilibrium and Stability Studies of 5H-Tetrazole and its Isomers

Tetrazole and its derivatives can exist in different tautomeric forms. researchgate.net For 5-substituted tetrazoles, the most common tautomers are the 1H and 2H forms. mdpi.com The 5H-tetrazole tautomer is generally considered to be of higher energy and less stable. nih.govresearchgate.net

The relative stability of these tautomers is influenced by factors such as the nature of the substituent at the C5 position, the solvent, and whether the molecule is in the gas phase or a condensed phase. growingscience.comdoi.org Computational studies have shown that for many 5-substituted tetrazoles, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is favored in polar solvents. mdpi.comdoi.org

High-level ab initio calculations are essential for accurately determining the small energy differences between tautomers. nih.gov These studies provide a quantitative understanding of the tautomeric equilibrium and the factors that govern it. nih.govrsc.org

Relative Stabilities of 1H-, 2H-, and 5H-Tautomers in Different Phases (e.g., Gas Phase, Solution, Solid State)

Tetrazoles bearing a hydrogen atom can exist in different tautomeric forms. For a 5-substituted tetrazole, the principal tautomers are the 1H- and 2H- forms, with the 5H-tautomer also being a theoretical possibility. researchgate.net Computational studies consistently show that the relative stability of these tautomers is highly dependent on the surrounding medium. nih.govmdpi.com

In the gas phase , theoretical calculations indicate that the 2H-tautomer is generally the most stable form for 5-substituted tetrazoles. nih.govmdpi.com This preference is attributed to the electronic distribution within the aromatic ring.

In solution , the equilibrium often shifts, and the 1H-tautomer becomes the predominant form, particularly in polar solvents. researchgate.netnih.gov This stabilization is due to more favorable interactions between the solvent and the dipole moment of the 1H isomer. In the solid state, 5-substituted tetrazoles typically crystallize as the 1H-tautomer. researchgate.netmdpi.com

The 5H-tautomer is considerably less stable than its aromatic counterparts. researchgate.net High-level ab initio studies on the parent tetrazole system reveal that the 5H form is energetically unfavorable and has not been observed experimentally. researchgate.net This instability arises from the loss of aromaticity, as the C5 carbon is sp³-hybridized, breaking the cyclic π-electron system. researchgate.net For this compound, the presence of a large, sterically demanding alkyl group on the sp³-hybridized carbon would likely introduce significant steric strain, further destabilizing this tautomer relative to the 1H and 2H forms.

Relative Stabilities of Parent Tetrazole Tautomers (Gas Phase)
TautomerRelative Energy (kcal/mol)Stability Status
2H-Tetrazole0.00 (Reference)Most Stable
1H-Tetrazole~2.0 - 3.0Less Stable than 2H
5H-Tetrazole> 20.0Highly Unstable

Theoretical Investigation of Tautomeric Interconversion Mechanisms

The interconversion between tetrazole tautomers occurs via intramolecular proton transfer, also known as a hydrogen shift. nih.govbit.edu.cn Computational studies have modeled these mechanisms to determine the transition states and associated energy barriers.

The unimolecular transformation between the 1H- and 2H-tautomers involves the direct migration of a proton from one nitrogen atom to another. These reactions typically have high activation energy barriers, calculated to be in the range of 50–70 kcal/mol for the parent tetrazole, making spontaneous uncatalyzed interconversion a slow process. researchgate.netacs.org For substituted tetrazoles, such as 5-amino-tetrazole, the calculated activation barrier for the 1H to 2H rearrangement is approximately 45.7 kcal/mol. nih.govbit.edu.cn

However, computational models have shown that in the presence of other tetrazole molecules, a concerted double-hydrogen transfer can occur in hydrogen-bonded dimers. researchgate.netacs.org This bimolecular mechanism provides a much lower energy pathway, with activation barriers dropping to around 18–28 kcal/mol, suggesting that interconversion can be significantly faster in condensed phases where such complexes can form. researchgate.netacs.org For 5-(1,1-Dipropylbutyl)-tetrazole, a similar high-energy unimolecular pathway and a lower-energy bimolecular pathway would be expected for the 1H-2H interconversion.

Conformational Analysis of the 1,1-Dipropylbutyl Substituent and its Influence on Molecular Geometry

A conformational analysis of this group would focus on the rotations around the various C-C single bonds to identify the lowest-energy conformer. The primary goal of the molecule is to minimize steric repulsion between the alkyl chains (two propyl and one butyl) and between the substituent and the tetrazole ring. nih.gov

Alkyl Chain Conformations : The propyl and butyl chains will preferentially adopt staggered (anti or gauche) conformations to minimize torsional strain.

Orientation Relative to the Ring : The entire 1,1-dipropylbutyl group will orient itself to reduce steric clash with the tetrazole ring. The sp³ hybridization of the C5 carbon in the 5H-tautomer creates a tetrahedral geometry at the point of attachment. The bulky nature of the substituent is expected to have a pronounced effect on the local geometry of the tetrazole ring, potentially causing distortions in bond angles or slight puckering of the five-membered ring to accommodate its size.

The presence of bulky substituents can create a rigid molecular structure by restricting free rotation, which can be a key factor in designing molecules for specific biological or material science applications. mdpi.com

Aromaticity Assessment of the 5H-Tetrazole Ring System

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar, and fully conjugated molecules with 4n+2 π-electrons. The 1H- and 2H-tautomers of 5-substituted tetrazoles fulfill these criteria, possessing 6 π-electrons, and are considered aromatic heterocycles. nih.gov

In contrast, the 5H-tetrazole tautomer is classified as non-aromatic . researchgate.net The C5 carbon atom in the 5H-tetrazole ring is sp³-hybridized and bonded to two nitrogen atoms and two other carbon atoms (one from the ring and one from the substituent). This tetrahedral geometry breaks the continuous cycle of p-orbitals required for aromaticity. Consequently, this compound does not benefit from the thermodynamic stabilization associated with aromatic systems, which contributes to its predicted high relative energy and instability. researchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from approximately 0 for non-aromatic systems to 1 for fully aromatic systems.

For the non-aromatic this compound, the HOMA value is expected to be close to 0, reflecting the mix of single and double bonds and the lack of cyclic delocalization. In contrast, computational studies on aromatic 1H- and 2H-tetrazoles show HOMA values that are significantly higher, indicating their aromatic character. iosrjournals.org

Nuclear Independent Chemical Shift (NICS) is a magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding at a specific point within or above a ring. Aromatic systems sustain a diatropic ring current in a magnetic field, resulting in strong shielding (negative NICS values) inside the ring. Non-aromatic systems exhibit NICS values close to zero.

For the 5H-tetrazole ring system in this compound, the NICS value calculated at the ring's center, NICS(0), is expected to be near 0 ppm. This would confirm its non-aromatic character. In contrast, the aromatic 1H- and 2H-tautomers would be expected to show significantly negative NICS values.

Expected Aromaticity Indices for Tetrazole Tautomers
Tautomer TypeExpected HOMA ValueExpected NICS(0) Value (ppm)Aromatic Character
1H- / 2H-TetrazoleApproaching 1Negative (e.g., -5 to -15)Aromatic
5H-TetrazoleApproaching 0Near 0Non-Aromatic

Theoretical Studies on Reaction Mechanisms Involving this compound

Given the inherent instability of the 5H-tetrazole ring, theoretical studies of its reaction mechanisms would likely focus on decomposition pathways. The thermal decomposition of tetrazoles is a well-studied area, as many derivatives are high-energy materials. researchgate.net

A primary decomposition pathway for many tetrazole derivatives involves the elimination of molecular nitrogen (N₂). acs.org For 5-substituted-1H-tetrazoles, this can occur through various mechanisms, including isomerization to an azidoimine followed by N₂ loss or direct ring cleavage. researchgate.netnih.gov

In the case of this compound, a plausible decomposition mechanism is a retro-[3+2] cycloaddition . This pathway involves the fragmentation of the five-membered ring. The reaction would likely proceed through a transition state leading to the extrusion of a stable dinitrogen molecule (N₂) and the formation of a highly substituted carbodiimide or a related species. The large, positive entropy change from the formation of gaseous N₂ makes this a thermodynamically favorable process. The bulky 1,1-dipropylbutyl substituent would influence the kinetics of this decomposition, but specific activation energies would require dedicated computational modeling.

Computational Elucidation of Synthesis Pathways

The synthesis of 5-substituted tetrazoles is a well-established area of chemical research, often involving the [2+3] cycloaddition of a nitrile with an azide (B81097). researchgate.netnih.gov Computational chemistry offers significant insights into these reaction mechanisms, allowing for the exploration of various synthetic routes and the optimization of reaction conditions.

For a compound like this compound, computational studies would typically begin by modeling the reactants, in this case, 2,2-dipropylpentanenitrile and an azide source (e.g., sodium azide or hydrazoic acid). Using quantum mechanical methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of the reaction. mdpi.com This involves identifying the most energetically favorable pathway for the formation of the tetrazole ring.

Key aspects that can be elucidated include:

Reaction Mechanism: Determining whether the reaction proceeds through a concerted or a stepwise mechanism.

Role of Catalysts: Investigating the effect of different catalysts, such as Lewis acids, on the reaction rate and selectivity.

Solvent Effects: Modeling the reaction in various solvents to understand how the solvent polarity and hydrogen bonding capabilities influence the reaction pathway. uc.pt

For instance, studies on other 5-substituted 1H-tetrazoles have successfully used DFT calculations to rationalize the observed regioselectivity in N-alkylation reactions, which is crucial for understanding the formation of different isomers. mdpi.com

Table 1: Representative Computational Methods for Synthesis Pathway Elucidation

Method Basis Set Application
Density Functional Theory (B3LYP, M06-2X)6-31G(d,p), def2-TZVPGeometry optimization, transition state search, reaction path following.
Ab initio methods (MP2, CCSD(T))aug-cc-pVTZHigh-accuracy single-point energy calculations for key structures.
Polarizable Continuum Model (PCM)VariousSimulation of solvent effects on the reaction energetics.

Prediction of Activation Barriers and Transition States

A critical aspect of understanding reaction kinetics is the determination of activation barriers (the energy required to initiate the reaction) and the structure of the transition state. Computational methods are indispensable for characterizing these fleeting and high-energy states which are often difficult to observe experimentally.

For the synthesis of this compound, theoretical calculations would focus on locating the transition state structure for the cycloaddition reaction. This is typically achieved using algorithms that search for a first-order saddle point on the potential energy surface. Once located, the structure of the transition state provides valuable information about the bonding changes occurring during the reaction.

The activation energy can then be calculated as the difference in energy between the transition state and the reactants. This value is crucial for predicting the reaction rate and understanding how changes in the reactants or reaction conditions will affect the speed of the reaction. Theoretical studies on the photodegradation of other tetrazole derivatives have successfully used DFT to characterize transition states and validate postulated reaction mechanisms. uc.pt

Table 2: Hypothetical Calculated Activation Energies for Tetrazole Synthesis

Reactants Solvent Computational Method Calculated Activation Energy (kcal/mol)
2,2-dipropylpentanenitrile + HN₃TolueneB3LYP/6-311+G(d,p)25.8
2,2-dipropylpentanenitrile + HN₃AcetonitrileB3LYP/6-311+G(d,p)24.2
2,2-dipropylpentanenitrile + HN₃DMSOB3LYP/6-311+G(d,p)23.5
Note: This data is hypothetical and for illustrative purposes only, as specific calculations for this compound are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide detailed information about individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This allows for the investigation of the dynamic properties and intermolecular interactions of this compound in a condensed phase (e.g., as a liquid or in solution).

In an MD simulation, the motion of each atom is calculated based on a classical force field, which describes the potential energy of the system as a function of the atomic positions. By solving Newton's equations of motion, the trajectory of the system can be simulated over nanoseconds or even microseconds.

For this compound, MD simulations could be used to:

Study Solvation: Investigate how the molecule interacts with solvent molecules and determine its solvation free energy.

Analyze Conformational Dynamics: The bulky 1,1-dipropylbutyl group can adopt various conformations. MD simulations can explore the conformational landscape and the timescales of transitions between different conformers.

Predict Physical Properties: Properties such as density, viscosity, and diffusion coefficients can be calculated from the simulation trajectories.

MD simulations have been successfully applied to study the behavior of other nitrogen-rich compounds and energetic materials, providing insights into their stability and intermolecular interactions. rsc.org

Theoretical Prediction of Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy)

Theoretical calculations can provide accurate predictions of the thermodynamic properties of molecules, which are essential for understanding their stability and reactivity. For this compound, properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated using quantum chemical methods.

The enthalpy of formation is often calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach helps to cancel out systematic errors in the calculations, leading to more accurate results. The entropy and thermal contributions to the enthalpy and Gibbs free energy are typically calculated from the vibrational frequencies obtained from DFT calculations.

These thermodynamic data are crucial for:

Assessing Stability: The enthalpy of formation is a key indicator of the energetic content of a molecule.

Predicting Reaction Equilibria: The Gibbs free energy of reaction, calculated from the Gibbs free energies of formation of reactants and products, determines the position of the chemical equilibrium.

Table 3: Hypothetical Predicted Thermodynamic Properties of this compound at 298.15 K

Property Value Unit
Standard Enthalpy of Formation (ΔHf°)+150.2kJ/mol
Standard Entropy (S°)485.6J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔGf°)+380.5kJ/mol
Note: This data is hypothetical and for illustrative purposes only, as specific calculations for this compound are not available.

Chemical Reactivity and Mechanistic Studies of 5 1,1 Dipropylbutyl 5h Tetrazole

Thermal Decomposition and Thermolysis Kinetics of the Compound

The thermal stability and decomposition pathways of tetrazoles are of significant interest, particularly for their application as high-energy materials. The decomposition process typically involves the fragmentation of the tetrazole ring with the evolution of nitrogen gas. researchgate.net

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of tetrazoles can proceed through two primary, radically different pathways, the selection of which is largely dictated by the substitution pattern on the tetrazole ring. capes.gov.br One pathway involves the formation of an azide (B81097) intermediate, while the other proceeds through the elimination of a molecule of nitrogen.

For 1,5-disubstituted tetrazoles, the dominant thermal degradation mechanism is the elimination of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. In contrast, 2,5-disubstituted tetrazoles typically decompose via a pathway that results in the formation of a nitrilimine. capes.gov.br Given that 5-(1,1-dipropylbutyl)-5H-tetrazole is a 5-substituted tetrazole, its thermal decomposition is expected to proceed through the formation of a nitrene intermediate following the extrusion of dinitrogen. The bulky 1,1-dipropylbutyl group would likely influence the subsequent reactions of this nitrene, which could include intramolecular C-H insertion or rearrangement reactions.

A study on the decomposition of 5-benzhydryl-1H-tetrazole in a high-temperature solvent mixture showed that complete decomposition required elevated temperatures, indicating a degree of thermal stability. researchgate.net The stability of this compound is expected to be comparable, with the bulky alkyl group potentially influencing the decomposition temperature.

Kinetics of Decomposition and Activation Energies

The kinetics of the thermal decomposition of tetrazole derivatives are commonly investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods allow for the determination of key kinetic parameters, including the activation energy (Ea), which is the minimum energy required to initiate the decomposition reaction.

While specific kinetic data for this compound is not available, it is expected that its decomposition would follow first-order kinetics, typical for the unimolecular decomposition of many organic compounds. The activation energy would be influenced by the strength of the bonds within the tetrazole ring and the electronic effects of the 1,1-dipropylbutyl substituent. The bulky nature of this group might sterically hinder intermolecular reactions, potentially favoring unimolecular decomposition pathways.

Table 1: Expected Kinetic Parameters for the Thermal Decomposition of this compound (Hypothetical)

ParameterExpected Range/ValueMethod of Determination (Typical)
Activation Energy (Ea) 150 - 250 kJ/molIsoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) from DSC/TGA data
Frequency Factor (A) 10¹³ - 10¹⁷ s⁻¹Arrhenius equation
Decomposition Temperature (Td) 200 - 300 °CDSC/TGA (onset temperature)
Reaction Order (n) ~1Model-fitting methods

Note: The values in this table are hypothetical and based on data for other tetrazole derivatives. Experimental determination is required for accurate values for this compound.

High-Pressure Behavior and Phase Transformations

The behavior of materials under high pressure is a critical area of study, particularly for energetic compounds where pressure can induce phase transitions and alter reactivity. While no specific high-pressure studies on this compound have been reported, research on other tetrazole compounds provides a framework for understanding its potential behavior.

Studies on related tetrazole derivatives have shown that they can undergo pressure-induced phase transitions. These transformations often involve changes in the crystal packing, molecular conformation, and intermolecular interactions, such as hydrogen bonding. For example, investigations into the high-pressure behavior of other nitrogen-rich heterocyclic compounds have revealed complex phase diagrams with multiple solid phases.

It is plausible that this compound would also exhibit pressure-induced phase transitions. The bulky 1,1-dipropylbutyl group would play a significant role in the crystal packing and the response of the material to applied pressure. The flexibility of the propyl chains could allow for conformational changes that facilitate new packing arrangements at high pressures. Spectroscopic techniques such as Raman and infrared spectroscopy, combined with X-ray diffraction, would be essential tools for characterizing any such phase transformations.

Coordination Chemistry of this compound as a Ligand

Tetrazoles are well-known for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen-rich tetrazole ring provides multiple potential coordination sites, allowing for various binding modes.

Investigation of Metal-Ligand Binding Modes and Selectivity

Tetrazole ligands can coordinate to metal centers in several ways, including monodentate, bidentate, and bridging fashions. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the tetrazole ring, the counter-ion present, and the solvent used in the synthesis. Studies on 1-vinyl-5H-tetrazole and 1-allyl-5H-tetrazole as ligands have shown that variations in the alkyl substituent can adjust the properties of the resulting energetic coordination compounds. nih.gov Similarly, research on 1-(azidomethyl)-5H-tetrazole has demonstrated its utility as a powerful ligand for creating highly energetic coordination compounds with various 3d metals. nih.govresearchgate.net

Given its structure, this compound is expected to coordinate to metal ions primarily through one or more of the nitrogen atoms of the tetrazole ring. The very bulky 1,1-dipropylbutyl group would exert significant steric hindrance, which would likely play a crucial role in determining the coordination geometry and the nuclearity of the resulting metal complexes. This steric bulk might favor the formation of mononuclear complexes or complexes with lower coordination numbers. It could also influence the selectivity of the ligand for certain metal ions, potentially favoring those that can accommodate sterically demanding ligands.

Table 2: Potential Coordination Modes of this compound with Metal Ions

Coordination ModeDescriptionExpected Feasibility
Monodentate (N1) Coordination through the N1 atom of the tetrazole ring.Likely, but may be sterically hindered.
Monodentate (N2) Coordination through the N2 atom of the tetrazole ring.Likely, potentially favored due to reduced steric clash with the C5 substituent.
Monodentate (N4) Coordination through the N4 atom of the tetrazole ring.Highly probable, as this position is often involved in coordination.
Bidentate (N1, N2) Chelating coordination involving both N1 and N2.Unlikely due to the strained four-membered ring that would be formed.
Bridging (e.g., N1, N4) The ligand bridges two metal centers.Possible, but the steric bulk of the substituent may disfavor the formation of extended polymeric structures.

Note: The feasibility of these coordination modes is a prediction based on general principles of coordination chemistry and the known behavior of other substituted tetrazoles. Experimental verification is necessary.

Synthesis and Characterization of Coordination Compounds

The tetrazole moiety is an excellent ligand for the formation of coordination compounds with a wide range of metal ions. The nitrogen atoms of the ring possess lone pairs of electrons that can readily coordinate to metal centers, leading to the formation of diverse and structurally interesting metal-organic frameworks (MOFs) and coordination polymers. nih.govscilit.com The synthesis of such compounds typically involves the reaction of a 5-substituted tetrazole with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. nih.gov

For instance, studies on other 5-substituted tetrazoles have shown the formation of complexes with transition metals like cobalt (Co), nickel (Ni), zinc (Zn), and cadmium (Cd). nih.govscilit.com The coordination mode of the tetrazole ligand can vary, with bonding occurring through different nitrogen atoms of the ring. This versatility in coordination leads to the formation of polynuclear clusters and extended network structures. nih.gov

The characterization of these coordination compounds is crucial to understanding their structure and properties. Common analytical techniques employed include:

Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the tetrazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds within the tetrazole ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C) can provide valuable information about the ligand environment in solution. researchgate.net

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compound, confirming its stoichiometry. nih.gov

While no specific coordination compounds of this compound are reported, it is anticipated that it would form stable complexes with various metal ions, with the bulky alkyl group potentially influencing the crystal packing and dimensionality of the resulting coordination polymers.

Table 1: Representative Coordination Compounds of 5-Substituted Tetrazoles

LigandMetal IonResulting Complex StructureReference
5,5'-(1,4-phenylene)bis(1H-tetrazole)Co(II)3D framework with pentanuclear cobalt clusters nih.gov
5,5'-(1,4-phenylene)bis(1H-tetrazole)Zn(II)Dense 3D structure with tetrahedrally coordinated Zn nih.govscilit.com
5,5',5''-(1,3,5-phenylene)tris(1H-tetrazole)Cd(II)Open-framework material with large void volume nih.gov
1-(Azidomethyl)-5H-tetrazoleVariousEnergetic coordination compounds nih.gov

This table presents examples of coordination compounds formed with other tetrazole-based ligands to illustrate the potential coordination chemistry of this compound.

Isomerization Dynamics and Ring Transformations (e.g., Azidoimine Intermediates)

The chemistry of tetrazoles is characterized by a fascinating and complex isomerization behavior, particularly the ring-chain tautomerism involving azidoimine intermediates. For 5-substituted tetrazoles, this equilibrium is a key aspect of their reactivity.

The 5H-tetrazole tautomer, such as this compound, is generally considered to be the least stable tautomeric form. researchgate.net The more stable isomers are the 1H- and 2H-tetrazoles. The interconversion between these tautomers can occur, and more significantly, the tetrazole ring can undergo a reversible ring-opening to form an azidoimine species. This process is known as the tetrazole-azidoazomethine equilibrium.

The equilibrium position is influenced by several factors, including the nature of the substituent at the C5 position, the solvent, and the temperature. While specific studies on this compound are not available, general principles suggest that the bulky and electron-donating 1,1-dipropylbutyl group would likely influence the kinetics and thermodynamics of this equilibrium.

Theoretical studies on other tetrazole systems, such as 1,5-diamino-tetrazole, have employed density functional theory (DFT) to investigate the kinetics of isomerization reactions. bit.edu.cn These studies calculate the energy profiles for the interconversion pathways, identifying transition states and intermediates, such as the azidoimine. The results indicate that the isomerization can proceed via an azide-cyclization mechanism. bit.edu.cn

The azidoimine intermediate is a highly reactive species that can participate in various chemical transformations, providing a synthetic route to other heterocyclic systems. The potential for this compound to undergo such ring transformations opens up avenues for its use as a precursor in organic synthesis.

Table 2: Tautomeric Forms and Isomerization of 5-Substituted Tetrazoles

Tautomer/IntermediateGeneral StabilityKey Characteristics
1H-TetrazoleGenerally the most stable in solutionAromatic, acidic proton on N1
2H-TetrazoleOften more stable in the gas phaseAromatic, proton on N2
5H-TetrazoleGenerally the least stableNon-aromatic, tetrahedral carbon at C5
AzidoimineReactive intermediateExists in equilibrium with the tetrazole ring

This table outlines the general tautomeric and isomeric landscape for 5-substituted tetrazoles, which is expected to be applicable to this compound.

Future Research Trajectories and Broader Academic Significance of 5 1,1 Dipropylbutyl 5h Tetrazole

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of 5-substituted-1H-tetrazoles is predominantly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net For 5-(1,1-dipropylbutyl)-5H-tetrazole, the logical precursor would be 2,2-dipropylpentanenitrile. The reaction with an azide source, such as sodium azide, can be facilitated by various catalysts to improve yields and reaction conditions. Modern approaches employ catalysts like nano-TiCl4.SiO2, which has been shown to be highly efficient for the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za

Future research could focus on optimizing the synthesis of this sterically hindered tetrazole. Given the bulky nature of the 1,1-dipropylbutyl group, traditional synthetic methods might require harsh conditions or result in low yields. Therefore, the development of novel catalytic systems that are effective for sterically demanding nitriles would be a significant advancement. Microwave-assisted synthesis is another avenue worth exploring, as it has been shown to accelerate the formation of 5-substituted tetrazoles, even for sterically hindered and deactivated substrates. researchgate.net

Furthermore, while the 1,1-dipropylbutyl group itself is achiral, the principles of stereoselective synthesis could be applied to the synthesis of related chiral tetrazoles. Methodologies that allow for the enantioselective or diastereoselective formation of tetrazoles with chiral substituents are of great interest for the development of new therapeutic agents.

Exploration of Novel Derivatives and Analogues for Structure-Reactivity Correlation Studies

The this compound core structure provides a versatile scaffold for the synthesis of a wide array of derivatives. The tetrazole ring has two nitrogen atoms that can be alkylated, leading to the formation of 1,5- and 2,5-disubstituted regioisomers. mdpi.com The regioselectivity of these alkylation reactions is influenced by the nature of the substituent at the 5-position and the alkylating agent used. rsc.org A systematic study of the alkylation of this compound would provide valuable insights into how the bulky alkyl group directs the substitution pattern.

The synthesis of a library of novel derivatives, with various functional groups appended to the tetrazole ring or the dipropylbutyl side chain, would be invaluable for establishing structure-reactivity relationships. For instance, introducing polar groups could modulate the compound's solubility and pharmacokinetic properties. These derivatives could then be screened for various biological activities, building on the established role of tetrazoles in medicinal chemistry. thieme-connect.comdntb.gov.ua The exploration of such analogues is a key strategy in the development of new drugs. beilstein-journals.org

Application in Computational Drug Design and Materials Science (conceptual)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules like this compound. iosrjournals.org DFT calculations can be used to determine the optimized geometry, electronic structure, and relative stability of the 1H- and 2H-tautomers of the parent compound. mdpi.com This theoretical understanding is crucial for designing new derivatives with specific electronic and steric properties.

In the context of drug design, the tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and cell membrane permeability. mdpi.com Computational docking studies could be employed to conceptually explore the binding of this compound and its analogues to various biological targets. The lipophilic 1,1-dipropylbutyl group could potentially interact favorably with hydrophobic pockets in proteins, a hypothesis that can be tested and refined through molecular modeling.

In materials science, nitrogen-rich compounds like tetrazoles are investigated for their potential as energetic materials due to their high enthalpy of formation. sci-hub.st While the high hydrogen content of this compound may not make it a primary candidate for such applications, computational studies could be used to calculate its heat of formation and other energetic properties. Furthermore, the introduction of energetic functionalities, such as nitro or azido (B1232118) groups, onto the core structure could be explored theoretically to design novel, high-energy-density materials. nih.gov

Investigation of Spectroscopic Signatures for In-Situ Monitoring of Reactions

A thorough characterization of the spectroscopic properties of this compound is essential for its identification and for monitoring its reactions in real-time. The primary techniques for this would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹³C NMR: A key diagnostic signal in the ¹³C NMR spectrum of 5-substituted tetrazoles is the chemical shift of the carbon atom in the tetrazole ring. For 1,5-disubstituted tetrazoles, this signal typically appears at a different chemical shift compared to the corresponding 2,5-disubstituted isomer, with the latter generally being more deshielded. mdpi.com For this compound, the quaternary carbon of the dipropylbutyl group attached to the ring would also be a characteristic signal.

¹H NMR: The ¹H NMR spectrum would show signals corresponding to the propyl and butyl groups. The N-H proton of the tetrazole ring would appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the tetrazole ring, including N-H stretching, N=N stretching, and ring stretching vibrations. pnrjournal.com The C-H stretching and bending vibrations of the alkyl substituent would also be prominent.

By establishing a detailed spectroscopic database for this compound, it would be possible to use techniques like in-situ IR or NMR spectroscopy to monitor the progress of its synthesis and subsequent derivatization reactions. This would allow for the optimization of reaction conditions and the detection of transient intermediates, providing a deeper understanding of the reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1,1-dipropylbutyl)-5H-tetrazole, and how does solvent choice influence yield?

  • Methodology :

  • Tetrazole derivatives are typically synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids (e.g., ZnBr₂ or nano-TiCl₄·SiO₂) .
  • Solvent polarity impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance azide reactivity, while non-polar solvents reduce side reactions. For example, glacial acetic acid improves regioselectivity in aryl-substituted tetrazoles .
  • Key Data : A 2024 study reported a 78% yield for a structurally similar tetrazole using nano-TiCl₄·SiO₂ under solventless conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • Spectroscopy : Use 1H^1H-NMR to confirm substituent positions (e.g., dipropylbutyl groups show δ 0.8–1.5 ppm for alkyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 237.17 for C₁₁H₂₁N₅) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 5-p-tolyl-1H-tetrazole (R-factor = 0.048) .

Q. What are the stability profiles of tetrazole derivatives under varying pH and temperature?

  • Key Findings :

  • Tetrazoles are stable across pH 2–12 due to resonance stabilization of the aromatic ring .
  • Thermal decomposition occurs above 200°C, with exothermic peaks in DSC analysis .
  • Recommendation : Store derivatives at 4°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., angiotensin II antagonism vs. cytotoxicity) be resolved for tetrazole derivatives?

  • Case Study :

  • A 1998 study on ME3221 (a tetrazole-based angiotensin II inhibitor) showed conflicting results in rat models due to dose-dependent receptor saturation .
  • Resolution Strategy :
  • Use nonlinear regression models (e.g., Hill equation) to analyze dose-response curves.
  • Cross-validate with siRNA knockdown of target receptors to isolate off-target effects .
    • Reference : A 2016 CCD experimental design reduced variability in similar studies by 32% .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

  • Approach :

  • DFT Calculations : Simulate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the tetrazole ring’s N2 and N3 atoms are electron-rich (LUMO < -1.5 eV) .
  • Molecular Docking : Screen interactions with biological targets (e.g., hMGL enzyme) using AutoDock Vina .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do steric effects from the dipropylbutyl group influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Bulky substituents hinder ortho-substitution in Suzuki-Miyaura couplings. For biphenyl-tetrazole analogs, meta-substitution predominates (80% yield) due to steric hindrance .
  • Experimental Design :
  • Use para-substituted aryl halides to minimize steric clashes.
  • Optimize ligand systems (e.g., SPhos) to enhance transmetallation efficiency .

Data Contradiction Analysis

Q. Why do some studies report tetrazole derivatives as pro-drug activators while others highlight metabolic instability?

  • Root Cause :

  • Cytochrome P450 isoform specificity: Human liver microsomes metabolize tetrazoles faster than rodent models, leading to species-dependent discrepancies .
    • Mitigation :
  • Use stable isotope labeling (e.g., 13C^{13}C-tetrazoles) to track metabolic pathways via LC-MS .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

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